Allyldimethyl(3-sulphonatopropyl)ammonium
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
93841-12-4 |
|---|---|
Molecular Formula |
C8H17NO3S |
Molecular Weight |
207.29 g/mol |
IUPAC Name |
3-[dimethyl(prop-2-enyl)azaniumyl]propane-1-sulfonate |
InChI |
InChI=1S/C8H17NO3S/c1-4-6-9(2,3)7-5-8-13(10,11)12/h4H,1,5-8H2,2-3H3 |
InChI Key |
AAXOEELKVAXGBQ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(CCCS(=O)(=O)[O-])CC=C |
Origin of Product |
United States |
Synthetic Methodologies for Allyldimethyl 3 Sulphonatopropyl Ammonium and Its Polymers
Monomer Synthesis Pathways
The synthesis of the zwitterionic monomer, Allyldimethyl(3-sulphonatopropyl)ammonium, is centered on the formation of a quaternary ammonium (B1175870) sulfonate structure.
The most direct and common strategy for synthesizing sulfopropylbetaines, such as this compound, is the quaternization of a tertiary amine with an appropriate sulfonating agent. This typically involves the reaction of allyldimethylamine, the tertiary amine precursor, with 1,3-propane sultone. acs.org This reaction is a nucleophilic ring-opening of the sultone by the amine, which covalently links the propyl sulfonate group to the nitrogen atom, yielding the final zwitterionic monomer. The process is often carried out in a suitable solvent like tetrahydrofuran (B95107) (THF) and may require heating to proceed to completion, often resulting in the product precipitating as a white solid. acs.org
Alternative, though less direct, synthetic routes for quaternary ammonium sulfonates have also been developed. One such method involves a two-step process where a quaternary ammonium halide is first synthesized, followed by an anion exchange to replace the halide with the desired sulfonate anion. google.com Another approach involves a one-step reaction of a corresponding alcohol (in this case, an allyl alcohol derivative), a tertiary amine, and an organic sulfonic acid chloride. google.com Furthermore, multi-step syntheses have been described for other short-chain sulfonated quaternary ammonium salts, which typically involve creating a tertiary amine intermediate through reactions like epoxidation and subsequent amination, followed by a final quaternization step. francis-press.com For this compound, however, the direct alkylation of allyldimethylamine with 1,3-propane sultone remains the most straightforward and frequently cited pathway.
Optimizing the synthesis of this compound focuses on improving yield, purity, and reaction efficiency. Key parameters for optimization include the choice of solvent, reaction temperature, catalyst, and the molar ratio of reactants. For analogous sulfobetaine (B10348) syntheses, the use of anhydrous solvents, such as N,N-dimethylformamide (DMF), has been shown to be critical, particularly when dealing with moisture-sensitive intermediates like sulfonyl chlorides, to prevent undesirable hydrolysis. rug.nl
Process optimization for similar quaternary ammonium salt syntheses has involved a systematic variation of conditions. For example, in the synthesis of a series of sulfonated quaternary ammonium amphoteric surfactants, reaction conditions were optimized by adjusting the molar ratio of reactants, the reaction temperature (with optimal temperatures found between 55°C and 65°C), and reaction time. francis-press.com The choice of catalyst, such as tetrabutylammonium (B224687) bromide, can also significantly influence the reaction outcome in related syntheses. francis-press.com While the direct quaternization with 1,3-propane sultone often proceeds without a catalyst, optimizing solvent polarity, temperature, and reaction time is crucial to maximize the yield and purity of the final this compound monomer.
Polymerization Techniques for this compound
The polymerization of this monomer can be achieved through various techniques, each offering different levels of control over the final polymer architecture.
The homopolymerization of this compound involves the linking of monomer units to form a polyelectrolyte with a repeating zwitterionic structure. The kinetics of this process are highly dependent on the polymerization method employed.
Free radical polymerization is a common method for polymerizing vinyl and allyl monomers. For diallyl monomers like N,N-diallyl-N,N-dimethylammonium chloride (DMDAAC), a close structural analog to the cation of the title compound, polymerization is typically initiated in an aqueous solution using a water-soluble initiator like ammonium persulfate. dntb.gov.uaresearchgate.net The kinetics of such polymerizations are sensitive to monomer and initiator concentrations. researchgate.net
Studies on the polymerization of methyl alkyl diallyl ammonium chloride monomers have shown that the polymerization activity decreases as the length of the alkyl substituent on the nitrogen atom increases, indicating a significant steric effect. mdpi.com The polymerization rate equations for these systems are often complex, with reaction orders deviating from simple models. For instance, the rate of polymerization (R_p) for DMDAAC has been described by equations such as R_p = k[I]^0.72[M]^1.92 and R_p = k[M]^2.6[I]^0.6, where [I] and [M] are the initiator and monomer concentrations, respectively. researchgate.netmdpi.com These findings suggest that the homopolymerization of this compound would follow similar complex kinetic behavior, influenced by intra- and intermolecular cyclization reactions characteristic of diallyl systems.
Table 1: Kinetic Data for Radical Polymerization of Diallyl Ammonium Monomers
| Monomer | Initiator | Rate Equation | Activation Energy (Ea) | Source |
|---|---|---|---|---|
| DMDAAC | Ammonium Persulfate | R_p = k[I]^0.72[M]^1.92 | 96.70 kJ/mol | mdpi.com |
| DMDAAC-VEMEA | Ammonium Persulfate | R_p = k[M]^2.6[I]^0.6 | Not Specified | researchgate.net |
This table presents kinetic data for monomers structurally related to this compound.
Controlled/living radical polymerization (CLRP) techniques offer precise control over polymer molecular weight, architecture, and dispersity (Đ), which is a measure of the distribution of molecular weights. sigmaaldrich.com These methods are highly advantageous for synthesizing well-defined polysulfobetaines. researchgate.net
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a robust and versatile CLRP method, particularly effective for polymerizing sulfobetaine monomers directly in aqueous media. researchgate.net The technique employs a chain transfer agent (CTA), such as sodium 4-cyanopentanoic acid dithiobenzoate, to mediate the polymerization, allowing for the synthesis of homopolymers with low dispersity (Đ ≈ 1.15) and predictable molecular weights. researchgate.netresearchgate.net RAFT has been successfully used to create block copolymers of sulfobetaines like [2-(methacryloyloxy) ethyl] dimethyl-(3-sulfopropyl) ammonium hydroxide (B78521) (DMAPS) by sequential monomer addition. birmingham.ac.uk
Copper-mediated Living Radical Polymerization (Cu(0)-LRP) is another advanced technique applicable to sulfobetaine monomers. mdpi.com This method can be conducted in aqueous solutions at or below room temperature, which is an advantage over RAFT which often requires elevated temperatures. mdpi.com Cu(0)-LRP of the related monomer [2-(methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide (SBMA) has been shown to proceed with a high polymerization rate while maintaining reasonable control over the process, as indicated by kinetic studies and gel permeation chromatography (GPC) results. mdpi.com While Atom Transfer Radical Polymerization (ATRP) is another major CLRP technique, it has been reported to be less controlled for some sulfobetaine monomers compared to RAFT. diva-portal.orgnih.gov
Table 2: Controlled Radical Polymerization of Sulfobetaine Monomers
| Monomer | Polymerization Method | Key Features | Resulting Dispersity (Đ) | Source |
|---|---|---|---|---|
| Sulfobetaine (Meth)acrylates | RAFT | Conducted directly in aqueous media; good control | 1.13 ≤ Đ ≤ 1.23 | researchgate.net |
| SBMA | Cu(0)-LRP | Achieved at room temperature or lower in aqueous solution | "Reasonable controlled polymerization" | mdpi.com |
| Styrenic Sulfonium Salt | RAFT | High conversion (>85% in 5h); successful block copolymer synthesis | ~1.15 | researchgate.net |
This table summarizes findings for CLRP of sulfobetaine monomers, which are structurally analogous to the repeating unit of poly(this compound).
Homopolymerization Kinetics and Mechanisms
Influence of Reaction Conditions on Polymerization Activity
The synthesis of polymers from this compound is significantly affected by the conditions under which the polymerization reaction is conducted. Key parameters such as monomer concentration, initiator concentration, and temperature play a crucial role in determining the polymerization rate and the properties of the resulting polymer.
Research into the polymerization kinetics of structurally similar diallyl ammonium monomers provides insight into the behavior of this system. Studies on methyl alkyl diallyl ammonium chlorides have demonstrated that the rate of polymerization (R_p) is directly proportional to the concentrations of the monomer ([M]) and the initiator ([I]), each raised to a specific power. For instance, the rate equations for various methyl alkyl diallyl ammonium chloride monomers have been established, such as R_p = k [I]^0.72 [M]^1.92. mdpi.com Another study on N,N-diallyl-N,N-dimethylammonium chloride (DADMAC) found the polymerization rate to be R_p = k[M]^2.6[I]^0.6. researchgate.net These findings indicate that both monomer and initiator concentrations have a strong, positive influence on the polymerization rate.
Temperature is another critical factor. The rate of polymerization increases with temperature, which can be quantified by the activation energy (E_a). For a series of methyl alkyl diallyl ammonium chloride monomers, the activation energies for homopolymerization were determined to be in the range of 96.70 kJ/mol to 100.23 kJ/mol. mdpi.com This value represents the energy barrier that must be overcome for the reaction to proceed and is a key parameter in controlling the reaction speed.
Table 1: Influence of Reaction Conditions on the Polymerization of Diallyl Ammonium Monomers
| Reaction Parameter | Observed Effect | Example Kinetic Data | Reference |
| Monomer Concentration ([M]) | The polymerization rate increases significantly with higher monomer concentration. | Rate is proportional to [M]^1.92 - [M]^2.6 | mdpi.comresearchgate.net |
| Initiator Concentration ([I]) | The polymerization rate increases with higher initiator concentration. | Rate is proportional to [I]^0.6 - [I]^0.75 | mdpi.comresearchgate.net |
| Temperature | The polymerization rate increases with temperature. | Activation energies (E_a) range from 96.70 to 100.23 kJ/mol. | mdpi.com |
Copolymerization with Diverse Co-monomers
To tailor the properties of the final polymer for specific applications, this compound can be copolymerized with other monomers. This approach allows for the creation of multifunctional polymers by combining the characteristics of different monomer units within a single polymer chain.
The rational design of copolymers involves selecting a co-monomer that introduces a desired functionality. A key strategy is the copolymerization of the zwitterionic sulfobetaine monomer, this compound, with a cationic monomer such as methacryloxyethyl trimethyl ammonium chloride (DMC). This combination results in a polyampholyte, a polymer that contains both anionic (sulfonate) and cationic (quaternary ammonium) groups.
While the specific reactivity ratios for the copolymerization of this compound (M1) and methacryloxyethyl trimethyl ammonium chloride (M2) were not available in the searched literature, this data is essential for predicting copolymer structure. For example, if r_1 > 1, the polymer will have longer sequences of M1. If r_1 < 1, M2 is more likely to be incorporated after an M1 unit. If both r_1 and r_2 are close to 1, a random copolymer is formed. If both are close to 0, an alternating copolymer is likely. This information allows polymer chemists to predict and control the microstructure of the copolymer to achieve desired functionalities.
Table 2: Illustrative Data for Monomer Reactivity Ratios
Polymer Architecture and Structural Elucidation of Poly Allyldimethyl 3 Sulphonatopropyl Ammonium and Copolymers
Comprehensive Characterization of Polymer Structure and Composition
The characterization of poly(allyldimethyl(3-sulphonatopropyl)ammonium) relies on a suite of analytical methods to confirm its successful synthesis and define its key structural parameters.
Spectroscopic techniques are indispensable for confirming the chemical structure of the polymer and its copolymers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for elucidating the molecular structure of polymers. researchgate.net For poly(this compound), NMR analysis would be used to confirm the presence of the characteristic functional groups of the monomer unit within the polymer chain. In analogous zwitterionic polymer systems, ¹H NMR is used to identify protons associated with the polymer backbone and the side chains, including the methyl groups attached to the nitrogen atom and the methylene (B1212753) groups of the propyl sulfonate moiety. dergipark.org.trnih.gov For graft copolymers, NMR helps to confirm the successful grafting of the side chains onto the main polymer backbone by identifying the characteristic peaks of both the backbone and the grafted chains. dergipark.org.trresearchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful technique for identifying the functional groups present in a polymer. researchgate.net In the case of poly(this compound), the FTIR spectrum would be expected to show characteristic absorption bands for the sulfonate group (S=O stretching), the quaternary ammonium (B1175870) group (C-N stretching), and the aliphatic C-H bonds of the polymer backbone and side chains. For instance, in similar sulfobetaine (B10348) methacrylate (B99206) polymers, characteristic peaks for the S=O bond in the sulfonate group are observed around 1029 cm⁻¹ and 1165 cm⁻¹. mdpi.com For a structurally related polymer, poly(diallyldimethylammonium chloride), intense signals around 1477 cm⁻¹ are attributed to C-H deformation vibrations. researchgate.net When this polymer is part of a copolymer, such as a graft copolymer, the FTIR spectrum will display the characteristic bands of all constituent monomers, confirming the copolymer's composition. researchgate.net
| Technique | Expected Observations for Poly(this compound) | Analogous System Findings |
| ¹H NMR | Signals corresponding to the allyl backbone, dimethyl groups, and propyl sulfonate chain. | In similar graft copolymers, proton signals for both the main chain and grafted chains are clearly distinguishable. dergipark.org.trresearchgate.net |
| ¹³C NMR | Resonances for all unique carbon atoms in the repeating monomer unit. | A direct method for identifying changes in the chemical structure of grafted materials. researchgate.net |
| FTIR | Characteristic peaks for S=O (sulfonate), C-N (ammonium), and C-H bonds. | S=O stretching observed at 1029 cm⁻¹ and 1165 cm⁻¹ in poly(sulfobetaine methacrylate). mdpi.com C-H deformation at 1477 cm⁻¹ in poly(diallyldimethylammonium chloride). researchgate.net |
Microscopy techniques provide visual information about the polymer's surface topography and internal structure.
Scanning Electron Microscopy (SEM): SEM is utilized to study the surface morphology and porous structure of polymers, particularly hydrogels. For cross-linked poly(this compound) hydrogels, SEM images would reveal the three-dimensional network structure. The porosity and surface texture observed can be correlated with properties like swelling behavior and degradation rates. In studies of other cross-linked hydrogels, SEM has been used to visualize the porous microstructure, which is essential for their performance in applications like controlled release. mdpi.com
Atomic Force Microscopy (AFM): AFM is employed to obtain high-resolution three-dimensional images of the polymer surface at the nanoscale. This technique can provide information on surface roughness and the phase separation in copolymer systems. For films made from poly(this compound), AFM could be used to assess surface uniformity and the distribution of different polymer domains in copolymer blends or graft copolymers.
| Technique | Information Obtained | Relevance to Poly(this compound) |
| SEM | Surface topography, porosity, 3D network visualization. | Characterizing the microstructure of hydrogels to understand swelling and release properties. mdpi.com |
| AFM | Nanoscale surface roughness, phase morphology. | Assessing surface quality of films and domain structures in copolymers. |
Gel Permeation Chromatography (GPC): GPC, also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers. lcms.cz This technique separates polymer molecules based on their size in solution. From the GPC data, key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) are calculated. The PDI provides a measure of the breadth of the molecular weight distribution. For poly(this compound) and its copolymers, GPC is crucial for quality control and for understanding how the polymerization conditions affect the final polymer chain length and distribution. dergipark.org.tr In the characterization of graft copolymers, GPC can demonstrate a successful grafting reaction by showing an increase in molecular weight compared to the original backbone polymer. researchgate.net
| Parameter | Description | Significance |
| Mn (Number-Average Molecular Weight) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Influences properties like glass transition temperature and viscosity. |
| Mw (Weight-Average Molecular Weight) | An average that is more sensitive to larger molecules in the sample. | Relates to mechanical properties like strength and toughness. |
| PDI (Polydispersity Index) | The ratio of Mw to Mn, indicating the breadth of the molecular weight distribution. | A value close to 1 suggests a more uniform chain length. |
Investigation of Cross-linked Polymeric Networks
Cross-linked networks of poly(this compound) form hydrogels, which are three-dimensional polymer structures capable of absorbing large amounts of water. mdpi.com The properties of these hydrogels are highly dependent on the nature and density of the cross-links. The synthesis of these networks can be achieved by copolymerizing the this compound monomer with a multifunctional cross-linking agent. mdpi.com
The degree of cross-linking influences several key properties of the resulting hydrogel, including its swelling ratio, mechanical strength, and degradation profile. mdpi.comnih.gov A higher cross-linking density generally leads to a more robust gel with a lower swelling capacity. The investigation of these networks involves studying their swelling behavior in different media, their mechanical properties through rheological or compression tests, and their degradation under specific conditions. mdpi.comnih.gov For ionic hydrogels, properties such as swelling can also be significantly affected by the pH and salt concentration of the surrounding environment. mdpi.comnih.gov
| Property | Influencing Factors | Method of Investigation |
| Swelling Ratio | Cross-linking density, pH, ionic strength. | Gravimetric analysis (measuring weight change upon swelling). |
| Mechanical Strength | Cross-linking density, polymer concentration. | Rheometry, compression/tensile testing. |
| Degradation | Nature of cross-linker, environmental conditions. | Mass loss studies over time in a relevant medium. nih.gov |
Design and Characterization of Advanced Polymer Architectures
To tailor the properties of poly(this compound) for specific applications, more complex polymer architectures can be designed.
Graft copolymers consist of a main polymer backbone to which one or more side chains of a different chemical composition are attached. nih.gov In the context of poly(this compound), this could involve grafting chains of this zwitterionic polymer onto a different polymer backbone, or vice versa. Common synthesis strategies for graft copolymers include the "grafting-from," "grafting-onto," and "grafting-through" methods. dergipark.org.trnih.gov
The "grafting-from" approach involves initiating the polymerization of the side chains from active sites created along the main polymer backbone. dergipark.org.trmdpi.com This method is effective for producing graft copolymers with a high density of grafted chains.
The characterization of these graft copolymers requires a combination of the techniques previously mentioned. NMR and FTIR are used to confirm the chemical composition and the presence of both the backbone and the grafted chains. dergipark.org.trresearchgate.net GPC is employed to demonstrate the increase in molecular weight following the grafting reaction, which is a strong indicator of successful grafting. researchgate.net The properties of the resulting graft copolymer, such as its solubility, self-assembly behavior, and thermal properties, will be a function of the chemical nature, length, and density of the grafted chains. mdpi.com
| Grafting Method | Description | Advantages |
| Grafting-from | Side chains are grown from initiating sites on the backbone. dergipark.org.trnih.gov | Allows for high grafting density. |
| Grafting-onto | Pre-synthesized side chains are attached to the backbone. nih.gov | Allows for precise control over the side chain molecular weight. |
| Grafting-through | Macromonomers (polymer chains with a polymerizable end-group) are copolymerized with another monomer. nih.gov | Produces well-defined graft copolymers. |
Block Copolymers
The synthesis of block copolymers incorporating the zwitterionic monomer this compound allows for the creation of advanced amphiphilic macromolecules with tailored self-assembly behaviors. These copolymers typically consist of a hydrophilic block of poly(this compound) (PADMSPA) and a hydrophobic block, leading to materials that can form structures like micelles in selective solvents. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are the predominant methods for synthesizing well-defined block copolymers with low polydispersity. nih.govsigmaaldrich.commdpi.com
The direct synthesis of such amphiphilic block copolymers often involves a two-step process. sigmaaldrich.commdpi.com First, a homopolymer of one type of monomer is synthesized, which then acts as a macro-chain transfer agent (macro-CTA) or macroinitiator for the polymerization of the second monomer. For instance, diblock copolymers containing a sulfobetaine monomer structurally similar to ADMSPA, such as [2-(methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide (B78521) (DMAPS), have been successfully synthesized via aqueous RAFT polymerization. sigmaaldrich.commdpi.com In these studies, a hydrophilic PDMAPS block was first prepared and subsequently chain-extended with a hydrophobic monomer like methyl methacrylate (MMA) to yield PDMAPS-b-PMMA. sigmaaldrich.commdpi.com This approach, however, can be challenged by the difficulty of finding a common solvent for both the hydrophilic sulfobetaine block and the growing hydrophobic block. mdpi.com A successful strategy to overcome this has been the use of solvents like hexafluoroisopropanol (HFIP), which can solubilize both polymer types, facilitating the chain extension. sigmaaldrich.commdpi.com
Another powerful strategy involves a protection-deprotection approach. researchgate.net In this method, the sulfonate group of a monomer like 3-sulfopropyl methacrylate (SPMA) is protected before polymerization. researchgate.net This allows the polymerization to be carried out under less demanding conditions, after which the protecting group is removed to yield the final zwitterionic or anionic polyelectrolyte block. researchgate.net This technique provides excellent control over the polymer architecture and allows for the creation of well-defined block copolymers that would otherwise be difficult to synthesize. researchgate.net
Once synthesized, these amphiphilic block copolymers self-assemble in water to form micelles, typically with a hydrophobic core (e.g., PMMA) and a hydrophilic corona composed of the polysulfobetaine block (e.g., PDMAPS). nih.govsigmaaldrich.com The morphology and size of these nanostructures, often in the range of 10-80 nm, can be analyzed using techniques like Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS). nih.govsigmaaldrich.com The properties and self-assembly behavior can be finely tuned by varying the relative lengths of the hydrophilic and hydrophobic blocks. nih.gov
Table 1: Research Findings on Block Copolymers with Structurally Similar Sulfonated Monomers
| Copolymer System | Synthesis Method | Key Findings & Characterization | Reference |
|---|---|---|---|
| Poly([2-(methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide)-block-poly(methyl methacrylate) (PDMAPS-b-PMMA) | Aqueous RAFT Polymerization followed by chain extension in HFIP | Successful synthesis of diblock copolymers with low dispersity. Self-assembly in water to form micelles, analyzed by DLS and TEM. | sigmaaldrich.commdpi.com |
| Poly(2-acrylamido-2-methylpropane sulfonic acid)-block-poly(methyl methacrylate) (PAMPS-b-PMMA) | Catalytic Chain Transfer Polymerization | Synthesis of block copolymers with varying molar compositions. Unlike the AMPS homopolymer, the block copolymer was insoluble in water but soluble in dichloromethane. | mdpi.com |
| Protected Poly(3-sulfopropyl methacrylate) Diblock Copolymers | RAFT Polymerization with post-deprotection | A protection strategy allows for the synthesis of well-defined strong polyanions. The hydrophobic precursor could be quantitatively converted into a polyanion under specific conditions. | researchgate.net |
| Polystyrene-b-poly(sulfonated isoprene-co-isoprene) | Sequential Anionic Polymerization & Post-sulfonation | Selective sulfonation of the polyisoprene block imparted amphiphilic character. The degree of sulfonation was calculated via 1H NMR. | nih.gov |
Polymer Nanocomposites
Poly(this compound) can be incorporated into polymer nanocomposites to enhance material properties by leveraging the unique interactions between the zwitterionic polymer and various nanofillers. While direct studies on PADMSPA-based nanocomposites are limited, the behavior can be understood by examining research on structurally related cationic polymers, such as poly(diallyldimethylammonium chloride) (PDADMAC), and other zwitterionic polysulfobetaines. researchgate.netcapes.gov.br The primary nanofillers used in conjunction with such polyelectrolytes are layered silicates, like montmorillonite (B579905) clay, due to their high aspect ratio and charged surfaces. sigmaaldrich.comresearchgate.net
The formation of polymer-clay nanocomposites can result in two primary morphologies: intercalated and exfoliated structures. researchgate.net In an intercalated structure, polymer chains penetrate the galleries between the clay layers, expanding the interlayer spacing but maintaining a stacked arrangement. In an exfoliated structure, the individual clay layers are completely separated and dispersed throughout the polymer matrix, leading to the greatest enhancement of material properties due to the maximized interfacial area. researchgate.net
For hydrophilic or water-soluble polymers like PADMSPA, nanocomposites can sometimes be formed by directly mixing the polymer with a hydrophilic clay (like sodium montmorillonite) in an aqueous solution. sigmaaldrich.com The zwitterionic nature of PADMSPA, possessing both a permanent quaternary ammonium cation and a sulfonate anion, allows for complex electrostatic interactions with the charged surfaces of the clay platelets, potentially leading to adsorption and intercalation.
More commonly, to achieve good compatibility and dispersion, especially within a larger hydrophobic polymer matrix, the clay is first organically modified to create an "organoclay". sigmaaldrich.comresearchgate.net This is typically done by exchanging the inorganic cations (e.g., Na+) in the clay galleries with organic cations, such as long-chain alkyl ammonium salts. sigmaaldrich.comresearchgate.net This modification renders the clay surface more hydrophobic (organophilic), facilitating the penetration of polymer chains. In the context of a block copolymer containing a PADMSPA block, this hydrophilic block would preferentially interact with the clay surface, acting as a compatibilizer to disperse the clay within a hydrophobic matrix. Research on PDADMAC, a cationic polymer, has shown it can be used to coat nanoparticles, such as Fe3O4, via a self-assembly process, demonstrating its strong affinity for inorganic surfaces and its utility in creating layered hybrid nanocomposites. researchgate.net
Table 2: Research Findings on Nanocomposites with Structurally Similar Polymers
| Polymer/Nanofiller System | Preparation Method | Structural Findings | Reference |
|---|---|---|---|
| Poly(diallyldimethylammonium chloride) (PDADMAC) / Hollow Prussian Blue / Fe3O4 Nanoparticles | Co-precipitation followed by self-assembly | The cationic polymer (PDADMAC) was used to coat magnetic nanoparticles, which then served as a layer to attach hollow Prussian blue, creating a versatile adsorbent. | researchgate.net |
| Polystyrene / Montmorillonite (MMT) Clay | Dispersion polymerization with a cationic styrene (B11656) oligomer modifier | The clay was pre-modified with a cationic oligomer to render it hydrophobic. The final nanocomposite morphology ranged from partially exfoliated to intercalated. | researchgate.net |
| Polyamide 6 / Organically Modified Bentonite Clay | Melt intercalation | Organically modified clay with quaternary ammonium salts showed good interaction with the polymer, forming intercalated and/or partially exfoliated structures. | researchgate.net |
| Polyimide / Organoclay | In-situ polymerization | Montmorillonite exhibited great exfoliation when nanocomposites were synthesized in a polyimide solution, leading to a remarkable reduction in gas permeability. | mdpi.com |
Fundamental Research into Macroscopic Behaviors of Poly Allyldimethyl 3 Sulphonatopropyl Ammonium
Polyelectrolyte and Anti-polyelectrolyte Effects in Aqueous Media
Polymers containing zwitterionic groups, such as poly(allyldimethyl(3-sulphonatopropyl)ammonium), display a unique response to the addition of salt in aqueous solutions, characterized by both anti-polyelectrolyte and polyelectrolyte effects. nih.gov In salt-free water, strong intramolecular and intermolecular electrostatic attractions between the oppositely charged sulfonate and ammonium (B1175870) groups on the polymer chain cause the polymer to adopt a compact, globular conformation. tum.denih.gov
The "anti-polyelectrolyte effect" is observed upon the addition of a small amount of salt. nih.gov Unlike typical polyelectrolytes which contract in the presence of salt, these zwitterionic polymers expand. nih.gov The added salt ions screen the electrostatic attractions between the zwitterionic groups, disrupting their internal bonding and leading to an uncoiling of the polymer chain. nih.govnih.gov This results in an increase in the polymer's hydrodynamic and gyration radii and improved solubility. nih.gov
However, as the salt concentration increases further, a "polyelectrolyte effect" becomes dominant. nih.gov At higher ionic strengths, the screening of electrostatic interactions leads to a decrease in the chain dimensions, causing the polymer to contract, similar to the behavior of conventional polyelectrolytes. nih.gov Studies on analogous polyzwitterions show that the anti-polyelectrolyte effect is most prominent at low salt concentrations (e.g., ≤0.01 M KBr), while the polyelectrolyte effect takes over at higher concentrations. nih.gov
| Salt Concentration | Dominant Effect | Impact on Polymer Chain Conformation |
| Salt-Free | Intramolecular Ionic Bonding | Collapsed, globular state |
| Low (e.g., ≤0.01 M) | Anti-polyelectrolyte Effect | Chain expansion and swelling |
| High | Polyelectrolyte Effect | Chain contraction due to charge screening |
This interactive table summarizes the dual effects observed in aqueous solutions of zwitterionic polymers.
Stimuli-Responsive Properties of Derived Polymers
The unique chemical structure of poly(sulfobetaines) imparts sensitivity to a variety of external stimuli, making them a significant class of "smart" polymers.
Thermo-responsive Behavior (e.g., Upper Critical Solution Temperature)
Many poly(sulfobetaines) exhibit an Upper Critical Solution Temperature (UCST) in aqueous solutions. researchgate.netabo.fi This behavior is the reverse of the more common Lower Critical Solution Temperature (LCST) seen in polymers like poly(N-isopropylacrylamide). Polymers with a UCST are insoluble at lower temperatures but become soluble as the temperature is raised above a critical point. abo.fi
Below the UCST, the polymer chains are in a collapsed, globular state due to strong intra- and intermolecular dipole-dipole interactions among the zwitterionic sulfobetaine (B10348) groups. tum.denih.gov As the temperature increases, thermal energy overcomes these attractions, allowing hydrogen bonds to form between the polymer and water molecules. tum.de This leads to the dissolution of the polymer. tum.de The UCST can be influenced by factors such as the polymer's molar mass, with higher molar masses generally leading to higher UCST values. researchgate.net For instance, block copolymers containing polysulfobetaine have been shown to form micelles with a core of the sulfobetaine polymer below the UCST, which then disassemble upon heating above the UCST. abo.fi
Ionic Strength Responsiveness
The thermo-responsive behavior of poly(this compound) and related polymers is highly dependent on the ionic strength of the solution. researchgate.net The addition of salts has a profound effect on the UCST. researchgate.netabo.fi Typically, the cloud point (a measure of the UCST) increases as the salt concentration rises from zero to a certain level. researchgate.net This is consistent with the anti-polyelectrolyte effect, where salt ions initially screen the zwitterionic attractions, promoting solubility and thus increasing the temperature required for phase separation. researchgate.net
However, after reaching a maximum value, further increases in salt concentration often cause the cloud point to decrease, sometimes significantly. researchgate.net This subsequent decrease is attributed to a "salting-out" effect, where high concentrations of salt ions compete with the polymer for water molecules, reducing polymer hydration and solubility. researchgate.net The magnitude of these effects depends on the specific ions involved, following trends related to the Hofmeister series. researchgate.net
pH and Other Environmental Sensitivities
The conformation of zwitterionic polymers can also be sensitive to pH. Research on structurally similar polymers, such as those containing 3-[(3-Acrylamidopropyl)dimethylammonio]propane-1-sulfonate, demonstrates a distinct pH-dependent behavior. nih.govresearchgate.net
At a neutral pH, the zwitterionic groups are fully balanced, leading to strong internal ionic interactions that cause the polymer chains to exist in a collapsed state. nih.govresearchgate.net However, under acidic (e.g., pH 3-4) or basic (e.g., pH 10-11) conditions, the polymer chains adopt a more extended conformation. nih.govresearchgate.net This expansion is a manifestation of the anti-polyelectrolyte phenomenon, where the addition of H+ or OH- ions disrupts the intramolecular zwitterionic bonding, leading to chain extension. nih.gov This pH-responsiveness has been shown to influence the mechanical properties of films made from these polymers, with materials cast from acidic latexes showing enhanced properties due to the extended chain network. researchgate.net
| pH Condition | Polymer Chain State | Underlying Mechanism |
| Neutral (pH ≈ 7) | Collapsed | Strong intramolecular zwitterionic attractions. |
| Acidic (e.g., pH 3-4) | Extended | Disruption of zwitterionic bonds by added ions. |
| Basic (e.g., pH 10-11) | Extended | Disruption of zwitterionic bonds by added ions. |
This interactive table illustrates the conformational changes of zwitterionic polymers in response to varying pH levels.
Polymer-Solvent and Polymer-Ion Interactions in Solution
The solution behavior of poly(this compound) is fundamentally governed by its interactions with solvent molecules and dissolved ions. The zwitterionic nature of the monomer units leads to the formation of a strong hydration layer, as the charged groups are capable of binding water molecules effectively. researchgate.net
In pure water, intramolecular and intermolecular ionic attractions dominate, causing the polymer to adopt a compact conformation to minimize unfavorable interactions with the solvent. nih.govtum.de The introduction of ions into the solution leads to specific polymer-ion interactions. For example, studies have shown that cations (like K+) can selectively bind to the sulfonate groups on the zwitterionic monomers. nih.gov This binding alters the charge balance along the polymer chain, contributing to the conformational changes observed during the anti-polyelectrolyte and polyelectrolyte effects. nih.gov
Furthermore, the choice of solvent can have a significant impact. Studies comparing the behavior of similar poly(sulfobetaines) in water (H₂O) and deuterated water (D₂O) have found that the UCST is considerably higher in D₂O. researchgate.net This suggests that the strength of hydrogen bonding plays a crucial role in the polymer's solubility and phase transition, and that the interactions are distinct in different isotopic solvents. researchgate.net
Advanced Material Development and Specialized Academic Applications of Allyldimethyl 3 Sulphonatopropyl Ammonium Based Polymers
Hydrogel Systems for Responsive Materials
Hydrogels derived from allyldimethyl(3-sulphonatopropyl)ammonium exhibit unique responsive behaviors, making them ideal candidates for smart materials. These hydrogels can change their properties in response to external stimuli, a characteristic attributed to the zwitterionic nature of the polymer network.
Synthesis and Network Design of Zwitterionic Hydrogels
The design of the hydrogel network can be tailored to specific applications by controlling the monomer concentration, the crosslinker density, and the incorporation of other comonomers. For example, hydrophobic monomers like phenyl acrylate (B77674) (PA) can be included to modulate the hydrogel's water uptake and mechanical properties. mdpi.com Increasing the content of a crosslinker like methylenebisacrylamide (MBAA) or the hydrophobic monomer generally leads to a decrease in water uptake due to a more compact structure and increased ionic interactions between the ammonium (B1175870) and sulfonate groups. mdpi.com
Table 1: Components in the Synthesis of Zwitterionic Hydrogels
| Component | Role | Example |
| Zwitterionic Monomer | Provides responsive properties | This compound, Sulfobetaine (B10348) methacrylate (B99206) (SBMA) |
| Comonomer | Modifies hydrogel properties | Phenyl acrylate (PA), 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC) |
| Crosslinker | Forms the polymer network | Ethylene glycol dimethacrylate (EGDMA), Methylenebisacrylamide (MBAA) |
| Initiator | Starts the polymerization reaction | Potassium persulfate (KPS), Ammonium peroxodisulfate (APS) |
Studies on Swelling Dynamics and Responsiveness in Hydrogels
Zwitterionic hydrogels exhibit stimuli-responsive swelling behavior, which is a key characteristic for their application in responsive materials. nih.govnih.gov Their high hydrophilicity and the presence of charged groups lead to the formation of a tightly bound water layer, which is crucial for their properties. bohrium.com The swelling and deswelling of these hydrogels can be triggered by various external stimuli, including changes in temperature, pH, and ionic strength of the surrounding medium.
The swelling dynamics are influenced by the composition of the hydrogel. For example, increasing the content of the zwitterionic monomer can lead to a decrease in water uptake due to stronger ionic interactions within the polymer network. mdpi.com Conversely, the incorporation of more hydrophilic components can enhance swelling. The responsiveness of these hydrogels allows for their use in applications such as drug delivery systems, where the release of a therapeutic agent can be controlled by a specific stimulus. bohrium.com
Membrane Technologies for Selective Separation and Purification
Polymers derived from this compound are extensively used in the fabrication of advanced membranes for separation and purification processes. Their zwitterionic nature provides excellent antifouling properties and enables selective transport, making them highly suitable for applications in water treatment and biotechnology.
Fabrication and Design of Polymer-Enhanced Membranes
The fabrication of polymer-enhanced membranes often involves modifying the surface of a porous support with zwitterionic polymers. acs.orgelsevierpure.com Techniques such as surface grafting, coating, and blending are commonly employed to introduce the zwitterionic functionality onto the membrane surface. acs.org For instance, interfacial polymerization is a widely used method for creating thin-film composite membranes where a zwitterionic polymer layer is formed on a porous substrate. mdpi.com
The design of these membranes can be optimized for specific separation tasks by controlling the density and thickness of the zwitterionic polymer layer. mdpi.comnih.gov Recent advancements in fabrication techniques like layer-by-layer assembly and 3D printing have enabled more precise control over the membrane's structure and properties. nih.govmdpi.com The choice of solvent and other additives during fabrication also plays a critical role in determining the final membrane morphology and performance. extrica.com
Investigation of Selective Transport Mechanisms in Zwitterionic Polymer Membranes
The selective transport of ions and molecules through zwitterionic polymer membranes is a complex process governed by several factors, including the size and charge of the permeating species and the properties of the membrane itself. The presence of both positive and negative charges in the polymer matrix allows for the selective passage of certain ions while repelling others. nih.gov
Studies have shown that the permeability of these membranes to different metal ions, such as Li+, Na+, K+, Ca2+, Mg2+, and Ni2+, is influenced by the hydration diameter of the ions. mdpi.com Generally, ions with a smaller hydration diameter exhibit higher permeability. The water content of the membrane also plays a crucial role, with higher water volume fractions typically leading to higher salt permeability. mdpi.com Researchers utilize techniques like diffusion cell experiments and sorption-desorption studies to investigate these transport phenomena. mdpi.com
Table 2: Factors Influencing Selective Transport in Zwitterionic Membranes
| Factor | Description | Impact on Transport |
| Ion Hydration Diameter | The effective size of an ion in solution. | Smaller hydrated ions generally have higher permeability. mdpi.com |
| Membrane Water Content | The amount of water absorbed by the membrane. | Higher water content often leads to increased permeability. mdpi.com |
| Zwitterionic Monomer Content | The concentration of zwitterionic units in the polymer. | Can decrease permeability due to increased ionic interactions. mdpi.com |
| Crosslinker Density | The degree of crosslinking in the polymer network. | Higher density can reduce permeability by tightening the polymer structure. mdpi.com |
Antifouling Properties of Membrane Surfaces
A significant advantage of membranes modified with zwitterionic polymers, such as those derived from this compound, is their exceptional resistance to fouling. acs.orgelsevierpure.com Fouling, the accumulation of unwanted materials on the membrane surface, is a major challenge in membrane-based separation processes as it reduces efficiency and lifespan. elsevierpure.com
Surface Modification and Coating Applications
Polymers derived from this compound and related zwitterionic sulfobetaine monomers are at the forefront of advanced surface modification and coating technologies. Their unique molecular structure, which combines both positive and negative charges on the same monomer unit, imparts exceptional properties, particularly in creating surfaces that can control biological interactions.
A significant challenge in biomaterials and marine engineering is the prevention of biofouling, a process initiated by the adsorption of proteins onto a surface, which then facilitates the attachment of larger biological entities. Zwitterionic polymers, such as those based on sulfobetaines, have demonstrated remarkable capabilities in creating surfaces that resist protein adsorption and subsequent fouling.
The primary mechanism behind this resistance is the formation of a tightly bound hydration layer on the polymer surface. mdpi.com The zwitterionic nature of the polymer electrostatically attracts and organizes water molecules, creating a physical and energetic barrier that prevents proteins from making direct contact with the surface. mdpi.com For a protein to adsorb, it would need to displace these water molecules, which is an energetically unfavorable process. This is in contrast to hydrophobic surfaces, where the interaction with water is weaker, presenting a smaller energy barrier for protein adsorption. mdpi.com
Research has shown that the antifouling performance of surfaces coated with zwitterionic sulfobetaine polymers can be superior to that of surfaces coated with polyethylene (B3416737) glycol (PEG), a long-standing benchmark in antifouling materials. researchgate.net The robust hydration layer formed by sulfobetaine polymers is highly effective in minimizing non-specific protein binding, which is a critical first step in the biofouling cascade.
While creating a completely protein-repellent surface is valuable, many advanced applications, such as biosensors, tissue engineering, and diagnostic platforms, require the ability to control where proteins and cells attach. This is known as spatio-selective surface functionalization. Polymers based on this compound and its analogues provide an ideal platform for such strategies.
A key approach involves starting with a non-biofouling zwitterionic polymer surface and then selectively modifying specific regions to make them attractive to biomolecules. researchgate.net One effective method utilizes a metal-polyphenol coating, which can be applied to the zwitterionic surface to switch its character from bio-inert to bio-active. researchgate.net By employing soft lithographic techniques like microcontact printing, this bio-active coating can be applied in precise patterns. researchgate.net This allows for the creation of surfaces with designated micro-scale areas that promote protein adsorption and cell adhesion, while the surrounding zwitterionic background remains resistant to fouling. This dual-functionality is crucial for engineering patterned cell growth and developing sophisticated diagnostic arrays. researchgate.net
Polymeric Flocculants and Coagulants in Water Treatment and Industrial Processes
The cationic nature of polymers derived from this compound makes them highly effective as flocculants and coagulants in solid-liquid separation processes. These polymers are part of a class of water-soluble polyelectrolytes used extensively in municipal and industrial wastewater treatment to remove suspended solids, organic matter, and other pollutants. nih.govmdpi.com
The process of removing finely dispersed colloidal particles from a suspension involves two sequential steps: coagulation and flocculation. sswm.info Coagulation is the destabilization of particles, overcoming the electrostatic repulsion forces that keep them separate. sswm.infoe3s-conferences.org Flocculation is the subsequent aggregation of these destabilized particles into larger agglomerates, or "flocs," which can be easily removed by sedimentation or filtration. e3s-conferences.org Cationic polymers function through several key mechanisms:
Adsorption and Charge Neutralization : Negatively charged colloidal particles (like clays, bacteria, and organic matter) in wastewater adsorb the positively charged cationic polymer chains. This neutralizes the particle's surface charge, reducing electrostatic repulsion and allowing the particles to approach one another. researchgate.netrsc.org This is often a dominant mechanism for cationic polyelectrolytes. nih.gov
Adsorption and Interparticle Bridging : The long chains of high-molecular-weight polymers can adsorb onto multiple colloidal particles simultaneously, physically linking them together. sswm.infoe3s-conferences.org This bridging action forms a network that captures and agglomerates particles into large, robust flocs. researchgate.net
Patch Flocculation : If the polymer dosage is high, patches of positive charge can form on the surface of a negative particle. These positive patches can then attract the negative surfaces of other particles, leading to aggregation.
The effectiveness of cationic polymers, including those with structures related to this compound, has been evaluated across a range of challenging industrial and municipal effluents. Performance is typically measured by the reduction in turbidity, chemical oxygen demand (COD), and the removal of specific contaminants like dyes or heavy metals.
Research findings demonstrate the versatility of such polymers in treating different types of wastewater. For instance, a flocculant synthesized from sodium alginate and dimethyl diallyl ammonium chloride (a related cationic monomer) showed significant efficiency in decolorizing dye wastewater. nih.gov In another application, a lignin-based polymer containing diallyl dimethyl ammonium chloride was effective in removing dissolved organic carbon and turbidity from solutions containing humic acid. rsc.org The performance of these flocculants is often enhanced when used as part of a dual-coagulant system with traditional inorganic coagulants like polyferric chloride. rsc.org
Below is a table summarizing the performance of related cationic flocculants in various effluent systems.
| Flocculant Type | Effluent Type | Target Contaminant | Key Performance Finding | Source |
| Sodium Alginate-Dimethyl Diallyl Ammonium Chloride (SAD) | Simulated Dye Wastewater | Yellow 7GL Dye | 73.5% color removal at a dosage of 425 mg/L. nih.gov | nih.gov |
| Lignin–diallyl dimethyl ammonium chloride–acrylamide (B121943) (LDA) | Simulated Humic Acid Solution | Turbidity & Dissolved Organic Carbon (DOC) | Superior to polyacrylamide and other polymers in DOC and turbidity removal. rsc.org | rsc.org |
| Floculan (biopolymer) | Municipal Humus Effluent | Trace Metals (Cu, Pb, Zn) | Removed 77% Cu, 68% Pb, and 42% Zn at an optimized dose. researchgate.net | researchgate.net |
| Ferric Chloride (FeCl₃) | Municipal Humus Effluent | Trace Metals (Cu, Pb, Zn) | Removed 48% Cu, 56% Pb, and 41% Zn at an optimized dose. researchgate.net | researchgate.net |
The unique properties of polymers containing sulfonic acid and ammonium groups are also valuable in the demanding environment of the oil and gas industry. They are used in drilling fluids and for treating water produced during extraction.
One critical application is as a plugging agent in drilling fluids to prevent fluid loss and maintain wellbore stability, particularly in formations with micro-fractures. mdpi.com Polymers synthesized from related monomers like acrylamide and 2-acrylamide-2-methylpropane sulfonic acid can form submicron-sized, temperature-resistant spherical particles. mdpi.com When added to an oil-based drilling fluid, these particles effectively plug pores and reduce fluid loss without negatively affecting the fluid's rheology. mdpi.com Furthermore, these polymers can serve as corrosion and scale inhibitors for water used in oil field injection systems. google.com
The table below details the performance of a related polymer plugging agent in an oil-based drilling fluid.
| Performance Metric | Condition | Result without Plugging Agent | Result with 3% Plugging Agent | % Improvement | Source |
| Filtration Loss | Normal Temp. & Pressure | 6.8 mL | 4.2 mL | 38.2% | mdpi.com |
| Filtration Loss | High Temp. & Pressure | 22.4 mL | 14.4 mL | 35.7% | mdpi.com |
| Permeability Reduction Rate | Core Plugging Test | N/A | 96.04% | N/A | mdpi.com |
Theoretical and Computational Studies on Allyldimethyl 3 Sulphonatopropyl Ammonium Polymers
Prediction of Polymerization Pathways and Reaction EnergeticsNo specific studies predicting the polymerization pathways or reaction energetics for allyldimethyl(3-sulphonatopropyl)ammonium were found.
To provide the requested detailed analysis, further primary research involving quantum mechanics, molecular dynamics, or other computational chemistry methods would be required.
Future Research Directions and Emerging Opportunities
Development of Novel Allyldimethyl(3-sulphonatopropyl)ammonium Derivatives with Tailored Properties
A significant avenue for future research lies in the synthesis and characterization of novel copolymers and derivatives of this compound. By strategically combining it with other monomers, polymers with precisely tailored properties can be achieved. For instance, copolymerization with temperature-responsive monomers like N-vinylcaprolactam or N-isopropylacrylamide could yield materials that exhibit controlled solubility or phase transitions in response to thermal stimuli. nih.goviastate.edu Similarly, incorporating pH-sensitive co-monomers would allow for the development of materials that respond to changes in acidity or basicity. nih.govmdpi.comntis.govresearchgate.net
Future investigations are likely to focus on:
Controlled Polymerization Techniques: Utilizing methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP) to synthesize block copolymers with well-defined architectures. mdpi.com This control over the molecular structure is crucial for creating materials with predictable self-assembly behaviors and functionalities. iastate.edu
Functional Monomer Integration: Copolymerizing this compound with monomers possessing specific functionalities, such as fluorescent labels for sensing applications or bioactive molecules for biomedical purposes.
Post-Polymerization Modification: Chemically modifying the resulting polymers to introduce new functional groups or to crosslink the polymer chains, thereby altering their mechanical properties and responsiveness.
These new derivatives are anticipated to find applications in fields ranging from drug delivery systems, where the polymer can be designed to release a payload under specific physiological conditions, to advanced coatings that can switch between being attractive and repulsive to certain molecules.
Integration into Multi-component Hybrid Materials and Composites
The integration of poly(this compound) into multi-component systems is another promising research direction. This involves creating hybrid materials and composites where the unique properties of the zwitterionic polymer are combined with those of other materials, such as inorganic nanoparticles, other polymers, or natural macromolecules.
Key areas of exploration include:
Nanocomposites: The incorporation of inorganic nanoparticles, such as silica, titania, or gold nanoparticles, into a poly(this compound) matrix can lead to materials with enhanced mechanical strength, thermal stability, and novel optical or electronic properties. nih.govresearchgate.net For example, nanocomposites with clay have been shown to form intercalated or partially exfoliated structures with improved thermal and mechanical characteristics. researchgate.net
Interpenetrating Polymer Networks (IPNs): Creating IPNs where a poly(this compound) network is intertwined with another polymer network can result in materials with synergistic properties. mdpi.commdpi.comresearchgate.net For instance, combining the zwitterionic polymer with a mechanically robust polymer could yield a material that is both strong and highly biocompatible. Research into triple-network hydrogels has demonstrated enhanced mechanical performance compared to their double-network counterparts. mdpi.com
Surface Modifications: Grafting poly(this compound) onto the surfaces of other materials can impart its desirable anti-fouling and biocompatible properties. This is particularly relevant for medical implants and biosensors to prevent non-specific protein adsorption and improve their performance in biological environments.
These hybrid materials could be utilized in a variety of applications, from advanced filtration membranes with improved anti-fouling capabilities to biocompatible coatings for medical devices and robust hydrogels for tissue engineering. researchgate.net
Exploration of Advanced Multi-Stimuli Responsive Polymer Systems
Building upon the development of single-stimulus responsive materials, a significant emerging opportunity lies in the creation of polymer systems based on this compound that can respond to multiple external triggers. mdpi.comumn.eduusm.edu These "smart" materials can undergo conformational or phase transitions in response to a combination of stimuli, such as temperature, pH, light, and ionic strength, allowing for more complex and controlled behaviors. nih.govmdpi.com
Future research in this area will likely involve:
Design of Multi-Responsive Copolymers: Synthesizing copolymers that incorporate multiple types of responsive monomers alongside this compound. For example, a copolymer could be designed to be both thermo- and pH-responsive, allowing for a dual-triggered release of a therapeutic agent. mdpi.com
Supramolecular Assembly: Investigating the self-assembly of these multi-responsive polymers into complex nanostructures like micelles, vesicles, or gels. researchgate.net The morphology of these structures could then be controlled by the application of different external stimuli.
Advanced Hydrogel Formulations: Developing multi-stimuli responsive hydrogels with tunable mechanical properties and swelling behavior. researchgate.netmdpi.comnih.gov These hydrogels could find use in soft robotics, actuators, and sophisticated drug delivery platforms.
The development of these advanced multi-stimuli responsive systems will open up new possibilities for creating highly adaptive and intelligent materials for a wide range of technological and biomedical applications. nih.gov
Q & A
Q. What are the optimal synthesis routes for Allyldimethyl(3-sulphonatopropyl)ammonium in laboratory settings?
this compound can be synthesized via quaternization reactions involving allyl halides and tertiary amines. A validated approach involves reacting allyl chloride with dimethyl(3-sulphonatopropyl)amine in a polar aprotic solvent (e.g., acetonitrile) under reflux. Post-synthesis purification via recrystallization or ion-exchange chromatography ensures high purity. Critical parameters include stoichiometric control of reactants and pH optimization to prevent side reactions. For analogous compounds, anhydrous conditions and solvent selection (e.g., ethanol/water mixtures) are recommended to enhance yield and crystallinity .
Q. How can researchers characterize the purity and structural integrity of this compound?
Characterization should employ a combination of:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm alkyl chain integration and sulfonate group placement.
- Mass Spectrometry (MS): High-resolution MS (e.g., ESI-MS) to verify molecular weight (theoretical: 207.29 g/mol for C₈H₁₇NO₃S) and detect impurities .
- Elemental Analysis: Quantify carbon, hydrogen, nitrogen, and sulfur content to validate stoichiometry. Discrepancies in reported molecular weights (e.g., 207.29 g/mol vs. 335.55 g/mol for longer-chain analogs) necessitate careful cross-referencing with synthetic protocols and purity assessments .
Q. What factors influence the aqueous solubility and colloidal stability of this compound?
Solubility is primarily governed by the sulfonate group's hydrophilicity and the allyl moiety's steric effects. Stability in aqueous solutions depends on:
- pH: Maintain near-neutral pH (6–8) to avoid hydrolysis of the quaternary ammonium group.
- Ionic Strength: High salt concentrations may induce aggregation; use buffer systems like Tris-HCl or phosphate for colloidal stabilization.
- Temperature: Elevated temperatures (>50°C) can degrade the compound; store solutions at 4°C for long-term stability .
Advanced Research Questions
Q. How do structural variations in alkyl chain length affect the physicochemical properties of quaternary ammonium sulfobetaines?
Comparative studies of this compound (C₈ chain) and analogs like Dodecyldimethyl(3-sulphonatopropyl)ammonium (C₁₂) reveal:
- Critical Micelle Concentration (CMC): Longer alkyl chains (e.g., C₁₂) lower CMC values, enhancing surfactant efficiency.
- Thermal Stability: Shorter chains (C₈) exhibit lower thermal decomposition thresholds (~150°C vs. ~200°C for C₁₂).
- Biological Interactions: Longer chains increase membrane permeability but may elevate cytotoxicity. Use dynamic light scattering (DLS) and isothermal titration calorimetry (ITC) to quantify these effects .
Q. How can contradictory reports on molecular weight and CAS registry numbers for this compound be resolved?
Discrepancies (e.g., CAS 93841-12-4 vs. 14933-08-5 for dodecyl analogs) often arise from isomerism or misattribution in commercial databases. To resolve conflicts:
- Cross-validate using IUPAC nomenclature and regulatory databases (e.g., ECHA, PubChem).
- Perform orthogonal analytical techniques (e.g., FT-IR, X-ray crystallography) to confirm structural identity.
- Consult peer-reviewed syntheses over vendor-supplied data to minimize errors .
Q. What advanced analytical approaches are recommended when encountering discrepancies in reported spectral data for sulfobetaine compounds?
- 2D NMR (COSY, HSQC): Resolve overlapping signals in crowded spectra, particularly for allyl and sulfonate protons.
- Ion Mobility Spectrometry (IMS): Differentiate isobaric impurities or conformers that standard MS cannot resolve.
- Computational Modeling: Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data. For example, allyl group rotational barriers can be modeled to explain splitting patterns .
Methodological Considerations
- Experimental Design: Include controls for counterion effects (e.g., chloride vs. sulfate) and solvent polarity in kinetic studies.
- Data Contradiction Analysis: When literature values conflict, replicate experiments under standardized conditions (e.g., 25°C, 0.1 M NaCl) and publish corrections with raw data for transparency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
